![molecular formula C20H17N3OS B13821777 (5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining an indole ring, a thiazolidinone ring, and a methylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-methylphenyl isothiocyanate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E,5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(2E,5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E,5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidinone derivatives and indole-based compounds, such as:
- 2-methyl-1H-indole-3-carbaldehyde
- 4-methylphenyl isothiocyanate
- Thiazolidin-4-one derivatives
Uniqueness
What sets (2E,5Z)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one apart is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H17N3OS |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-(4-methylanilino)-5-[(E)-(2-methylindol-3-ylidene)methyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C20H17N3OS/c1-12-7-9-14(10-8-12)22-20-23-19(24)18(25-20)11-16-13(2)21-17-6-4-3-5-15(16)17/h3-11,24H,1-2H3,(H,22,23)/b16-11- |
Clave InChI |
AVNFHYUYYYGJPT-WJDWOHSUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC2=NC(=C(S2)/C=C\3/C(=NC4=CC=CC=C43)C)O |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C=C3C(=NC4=CC=CC=C43)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



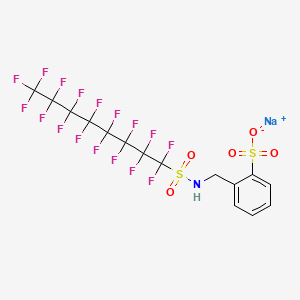
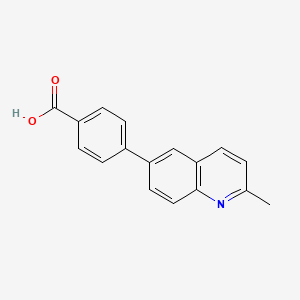
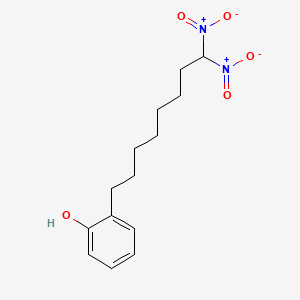
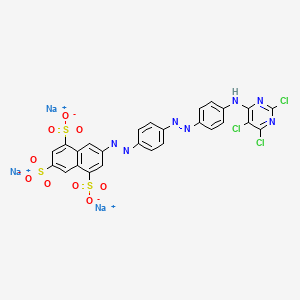
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
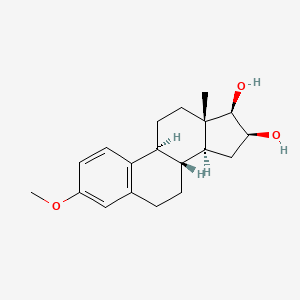
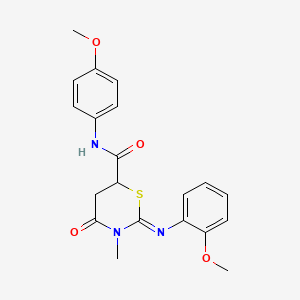
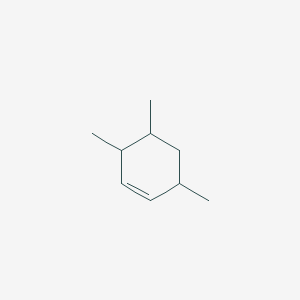
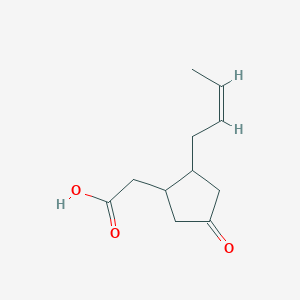
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)


![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)
